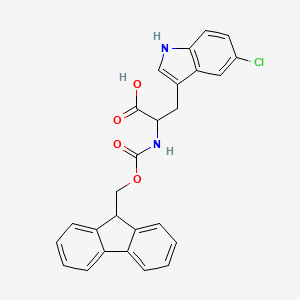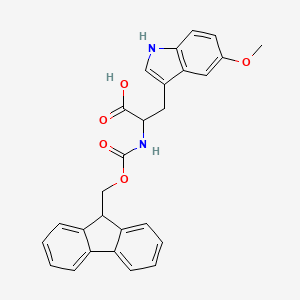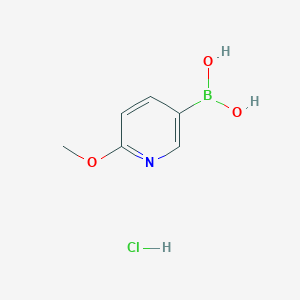
5-クロロ-1-(3-フルオロフェニル)-1-オキソペンタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(3-fluorophenyl)-1-oxopentane is an organic compound that features a chloro group, a fluorophenyl group, and a ketone functional group within its structure
科学的研究の応用
5-Chloro-1-(3-fluorophenyl)-1-oxopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane typically involves the reaction of 3-fluorobenzene with a suitable chloroalkane under controlled conditions. One common method is the Friedel-Crafts acylation, where 3-fluorobenzene reacts with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: The ketone group in 5-Chloro-1-(3-fluorophenyl)-1-oxopentane can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 5-chloro-1-(3-fluorophenyl)-1-pentanoic acid.
Reduction: Formation of 5-chloro-1-(3-fluorophenyl)-1-pentanol.
Substitution: Formation of 5-amino-1-(3-fluorophenyl)-1-oxopentane or 5-thio-1-(3-fluorophenyl)-1-oxopentane.
作用機序
The mechanism of action of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and fluorophenyl groups may enhance the compound’s binding affinity and specificity towards certain targets.
類似化合物との比較
5-Chloro-1-(4-fluorophenyl)-1-oxopentane: Similar structure but with the fluorine atom at the para position.
5-Chloro-1-(3-chlorophenyl)-1-oxopentane: Similar structure but with a chloro group instead of a fluorine atom.
5-Bromo-1-(3-fluorophenyl)-1-oxopentane: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is unique due to the specific positioning of the chloro and fluorophenyl groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing groups (chloro and fluoro) can enhance its stability and binding properties in various applications.
特性
IUPAC Name |
5-chloro-1-(3-fluorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBHEVQDRVRDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622001 |
Source


|
| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-73-1 |
Source


|
| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)


![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)

